N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
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Overview
Description
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide” is a compound that contains a piperazine moiety . Piperazine derivatives can exhibit a very wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . Another study reported the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . In one study, the crystal structures of salts derived from simple aromatic acids were determined . The salts crystallized in specific space groups, and their structures were determined by the combined action of several hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, it was observed that certain compounds produced loss of cell viability of MCF-10A cells, which were comparable to Olaparib .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one study reported the molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .Scientific Research Applications
1. 5-HT7 Receptor Antagonists
Research into piperazine derivatives, including structures related to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide, has shown promising results as 5-HT7 receptor antagonists. A study by Yoon et al. (2008) synthesized and evaluated twenty-four compounds for their antagonistic activity against 5-HT7 receptors, identifying compounds with IC50 values ranging from 12-580nM. The study highlights the potential therapeutic applications of these compounds in treating conditions associated with 5-HT7 receptors, such as depression and anxiety (Yoon et al., 2008).
2. Selective Serotonin 4 Receptor Agonists
Another scientific application of related compounds is as selective serotonin 4 (5-HT4) receptor agonists. Sonda et al. (2004) synthesized a series of benzamide derivatives, including compounds with structures similar to the compound of interest, which exhibited significant effects on gastrointestinal motility. These derivatives show potential as novel prokinetic agents with reduced side effects, indicating their value in treating gastrointestinal disorders (Sonda et al., 2004).
3. Lewis Basic Catalysts for Hydrosilylation
Compounds derived from l-piperazine-2-carboxylic acid, including N-formamides, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. Wang et al. (2006) found that the arene sulfonyl group, akin to the structural motif in this compound, was crucial for achieving high enantioselectivity. This study opens avenues for the application of such compounds in asymmetric synthesis and catalysis (Wang et al., 2006).
4. Adenosine A2B Receptor Antagonists
Research by Borrmann et al. (2009) into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which share a structural similarity to the target compound, has led to the discovery of A2B adenosine receptor antagonists with subnanomolar affinity. These findings suggest the therapeutic potential of these compounds in treating diseases related to A2B adenosine receptors, such as inflammatory and cardiovascular diseases (Borrmann et al., 2009).
5. Improving Nanofiltration Membrane Performance
In the field of material science, the introduction of zwitterionic components related to this compound onto polyamide thin-film composite nanofiltration membranes has shown to improve membrane permeability and antifouling properties. Studies by Mi et al. (2015) and An et al. (2013) demonstrated that these modifications lead to enhanced water flux and salt rejection, suggesting the compound's utility in improving water purification technologies (Mi et al., 2015); (An et al., 2013).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, one study found that a compound was a potential acetylcholinesterase inhibitor (AChEI) with adequate pharmacokinetic properties . Another study showed that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-16(20)17-8-13-24(21,22)19-11-9-18(10-12-19)14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJFTKIRIVRGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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